molecular formula C9H15NO4 B1443737 tert-butyl N-(4-oxooxolan-3-yl)carbamate CAS No. 1414975-77-1

tert-butyl N-(4-oxooxolan-3-yl)carbamate

Cat. No. B1443737
M. Wt: 201.22 g/mol
InChI Key: YPCCJSNMIHLMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-oxooxolan-3-yl)carbamate, also known as TBOC, is a carbamate compound that has been studied for its potential applications in the field of scientific research. TBOC is a versatile compound, as it can be used for a variety of purposes, including synthesis, as an inhibitor, as a catalyst, and for its biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Isomorphous Crystal Structures : The study by Baillargeon et al. (2017) explores the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, showcasing their isostructural family. The molecules are linked through bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, emphasizing the compound's role in forming intricate molecular architectures (Baillargeon et al., 2017).

Photocatalytic Applications

  • Photoredox-Catalyzed Cascades : Wang et al. (2022) describe the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed cascade to synthesize 3-aminochromones, a method that broadens the scope of photocatalyzed reactions in organic synthesis (Wang et al., 2022).

Hydrogen Bond Interactions

  • Strong and Weak Hydrogen Bonds : Das et al. (2016) highlight the crystallography of two carbamate derivatives, including tert-butyl carbamates, where the molecules are assembled into a three-dimensional architecture through a complex interplay of hydrogen bonds. This demonstrates the compound's importance in studying molecular interactions (Das et al., 2016).

Synthetic Chemistry and Intermediates

  • Diels-Alder Reaction : Padwa et al. (2003) discuss the preparation and Diels-Alder reaction of a 2-amido substituted furan, using tert-butyl carbamates as intermediates. This study illustrates the compound's role in facilitating complex organic reactions (Padwa et al., 2003).

Enantioselective Synthesis

  • Protease Inhibitors : Ghosh et al. (2017) conducted enantioselective syntheses of tert-butyl carbamates as intermediates for potent β-secretase inhibitors. This showcases the compound's relevance in the development of therapeutic agents (Ghosh et al., 2017).

properties

IUPAC Name

tert-butyl N-(4-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCJSNMIHLMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-oxooxolan-3-yl)carbamate

CAS RN

1414975-77-1
Record name tert-butyl N-(4-oxooxolan-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of oxalyl chloride (3.20 mL, 36.9 mmol) in THF (137 mL) is cooled to −78° C. under nitrogen and treated dropwise with DMSO (5.24 mL, 73.8 mmol). The mixture is stirred for 20 min at −78° C., whereupon trans-tert-butyl N-[4-hydroxytetrahydrofuran-3-yl]carbamate (5.00 g, 24.6 mmol) is added. Stirring at −78° C. is continued for 1 h. Triethylamine (18.5 mL, 133 mmol) is added and the reaction is warmed to room temperature. The reaction is stirred for 16 h, then water (100 mL) is added and the reaction is concentrated in vacuo to remove THF. The mixture is extracted with EtOAc (3×70 mL), the combined organics dried over magnesium sulfate, filtered, and concentrated to give 6.4 g of crude product as an orange oil. The crude product is purified on silica gel (220 g, 15-30% EtOAc/hexanes) to give the title compound as a yellow oil (2.20 g, 44%). GC-MS m/z 201 (M)+, 143 (M-t-Bu)+.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
137 mL
Type
solvent
Reaction Step One
Name
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Reactant of Route 3
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Reactant of Route 4
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Reactant of Route 5
tert-butyl N-(4-oxooxolan-3-yl)carbamate
Reactant of Route 6
tert-butyl N-(4-oxooxolan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.